4-Tert-butyl-1,2-oxazole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

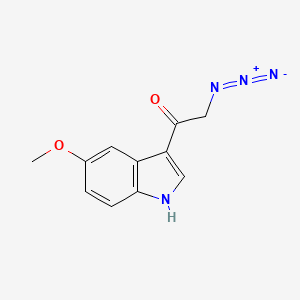

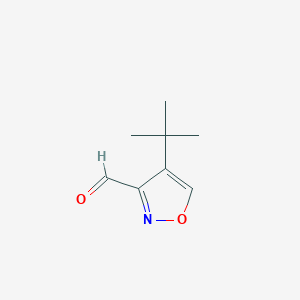

4-Tert-butyl-1,2-oxazole-3-carbaldehyde is a chemical compound with the molecular formula C8H11NO2 . It is not intended for human or veterinary use and is typically used for research purposes.

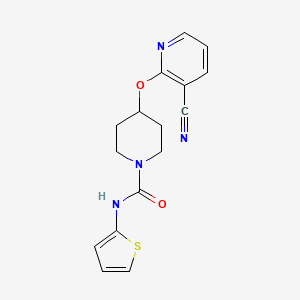

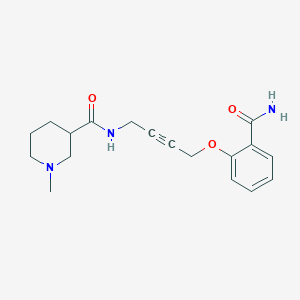

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H11NO2/c1-8(2,3)6-5-11-7(4-10)9-6/h4-5H,1-3H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 153.181 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications

Enantioselective Synthesis

The absolute configuration of enantiomeric compounds derived from a similar structural framework as 4-Tert-butyl-1,2-oxazole-3-carbaldehyde was determined through crystallization, indicating its potential application in enantioselective synthesis (S. Flock et al., 2006).

Organic Optoelectronic Applications

Compounds structurally related to this compound have been studied for their photophysical properties, suggesting potential applications in organic optoelectronic devices such as organic light-emitting diodes (OLEDs) (Jian-Yong Hu et al., 2013).

Thermolysis and Rearrangement Studies

Research on azidooxazole carbaldehydes, closely related to the target compound, has contributed to understanding their instability and thermolysis behavior, revealing pathways for chemical rearrangements (G. L'abbé et al., 1993).

Nucleophilic Addition Reactions

The catalytic enantioselective addition of oxazolones to maleimides, involving structurally similar compounds, provides an approach to synthesizing quaternary amino acid derivatives, showcasing the compound's role in facilitating nucleophilic addition reactions (Andrea-Nekane R. Alba et al., 2012).

Synthesis of Cyanooxazoles

An efficient method for the synthesis of 4-cyanooxazoles, utilizing tert-butyl isocyanide and aldehydes, illustrates the compound's relevance in generating pharmacologically interesting cyanooxazoles (Shaohang Lu et al., 2023).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4-Tert-butyl-1,2-oxazole-3-carbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

The mode of action of This compound As a chemical compound, it likely interacts with its targets through chemical reactions, possibly acting as a ligand or inhibitor .

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the compound’s structure, it may interact with various biochemical pathways, potentially influencing cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .

Result of Action

The molecular and cellular effects of This compound As research progresses, more information about the compound’s effects at the molecular and cellular level will likely become available .

Properties

IUPAC Name |

4-tert-butyl-1,2-oxazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)6-5-11-9-7(6)4-10/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCZLRGWGLREDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CON=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2638979.png)

![2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2638982.png)

![N-[(furan-2-yl)methyl]-4-({1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B2638984.png)

![3-(2,4-Dichlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2638985.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2638987.png)

![1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2638999.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2639001.png)